2-Methyladenine

概要

説明

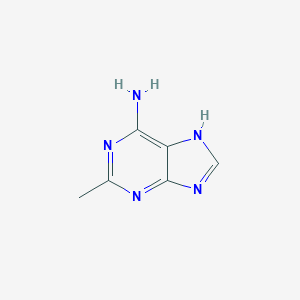

2-Methyladenine, also known as this compound, is a useful research compound. Its molecular formula is C6H7N5 and its molecular weight is 149.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26364. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

2-Methyl-1H-purin-6-amine, also known as 2-Methyladenine or 2-methyl-7H-purin-6-amine, is a purine derivative. It is known that purine derivatives play a crucial role in various biological processes, including dna replication, transcription, and cellular signaling .

Mode of Action

It is known that purine derivatives can interact with various enzymes and receptors in the cell, influencing their activity

Biochemical Pathways

Purine derivatives are known to be involved in numerous biochemical pathways, including nucleotide synthesis, energy metabolism, and signal transduction .

Result of Action

Purine derivatives are known to influence various cellular processes, including cell growth, differentiation, and apoptosis .

生物活性

2-Methyladenine (2-MA) is a naturally occurring nucleobase derivative of adenine, which has garnered attention in various biological contexts, particularly due to its role in epigenetic modifications and cellular signaling. This article explores the biological activity of 2-MA, including its biochemical properties, effects on gene expression, and implications in disease states.

This compound is characterized by the addition of a methyl group at the N-2 position of the adenine base. This modification can influence the stability of nucleic acids and alter their interactions with proteins. The presence of this methyl group can affect the base pairing properties and the overall structure of nucleic acids, leading to changes in transcriptional regulation.

Biological Functions

1. Epigenetic Role:

Recent studies have highlighted the significance of 6-methyladenine (6mA), a related compound, as an epigenetic mark in both prokaryotic and eukaryotic organisms. Although 2-MA itself is less studied in this context, it is hypothesized that similar mechanisms may apply due to structural similarities. For instance, 6mA has been shown to correlate with gene expression levels and chromatin dynamics, influencing cellular responses to environmental stressors and developmental cues .

2. Gene Regulation:

Research indicates that adenine methylation can modulate gene expression. In a genome-wide study, it was found that introducing high levels of 6mA resulted in downregulation of certain genes associated with stress responses while upregulating others related to neuronal functions . While direct evidence for 2-MA's role in gene regulation is limited, its structural analogs suggest potential regulatory pathways that warrant further investigation.

Case Studies

Case Study 1: Role in Cancer Biology

In cancer research, the methylation status of adenine residues has been implicated in tumorigenesis. Increased levels of 6mA have been observed in cancerous tissues, suggesting a potential role for adenine methylation in oncogenic processes . Although specific studies on 2-MA are scarce, understanding its biological activity could provide insights into similar pathways.

Case Study 2: Neurobiology

Studies involving animal models have demonstrated that modifications at the adenine position can influence memory formation and stress responses. For example, 6mA has been shown to mediate fear extinction memory in mice, highlighting a potential neurobiological role for adenine modifications . The implications of these findings on 2-MA’s biological activity are significant, considering its structural similarity.

Data Table: Comparison of Biological Activities

| Biological Activity | 6-Methyladenine | This compound |

|---|---|---|

| Epigenetic Mark | Yes | Hypothesized |

| Gene Regulation | Upregulates/downregulates genes | Limited evidence |

| Role in Cancer | High levels correlate with tumors | Unknown |

| Neurobiological Effects | Mediates memory formation | Unknown |

Research Findings

The exploration of this compound's biological activity is still emerging. Key findings from related compounds indicate that:

- Methylation at adenine positions can significantly alter gene expression profiles.

- The presence of methyl groups can affect nucleic acid stability and interactions with regulatory proteins.

- There is a growing body of evidence linking adenine methylation to various physiological conditions, including stress responses and cancer biology .

科学的研究の応用

Role in Epigenetics

Methylation of adenine residues, including 2-MeA, has been implicated in epigenetic regulation. Studies have shown that methylation can affect gene expression by altering chromatin structure and accessibility. This mechanism is particularly relevant in cancer research, where aberrant methylation patterns are often observed.

- Case Study: Research indicates that 2-MeA modifications can modulate RNA stability and translation efficiency, impacting oncogenic pathways. For instance, alterations in methylation patterns have been associated with tumor progression in various cancers .

Impact on DNA Structure

2-Methyladenine influences the structural properties of DNA. It can stabilize certain DNA conformations while potentially destabilizing others, which may have implications for genetic stability and mutation rates.

- Data Table: Effects of this compound on DNA Stability

| Modification | Effect on Stability | Reference |

|---|---|---|

| This compound | Stabilizes Hoogsteen base pairs | |

| Non-methylated adenine | Standard Watson-Crick pairing |

Applications in Molecular Biology Techniques

The unique properties of this compound make it useful in various molecular biology techniques:

- PCR Optimization: The incorporation of 2-MeA into primers can enhance specificity and yield during PCR amplification.

- Sequencing Technologies: Its presence can be utilized to improve the accuracy of sequencing methods by reducing misincorporation rates during DNA synthesis .

Interaction with Enzymes

Research has shown that this compound can interact with specific enzymes involved in nucleic acid metabolism:

- DNA Polymerases: The presence of 2-MeA can hinder the activity of certain DNA polymerases, affecting replication fidelity .

- Methyltransferases: It serves as a substrate for methyltransferases, influencing the methylation landscape within cells .

Applications in Biohydrometallurgy

Recent studies have explored the application of methylated adenines, including 2-MeA, in biohydrometallurgy processes. Certain microorganisms utilize these modifications to enhance metal recovery from ores.

特性

IUPAC Name |

2-methyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-3-10-5(7)4-6(11-3)9-2-8-4/h2H,1H3,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMADWRYCYBUIKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C(=N1)N=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162731 | |

| Record name | 2-Methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445-08-5 | |

| Record name | 2-Methyladenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-6-aminopurine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5S7AW6A3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。